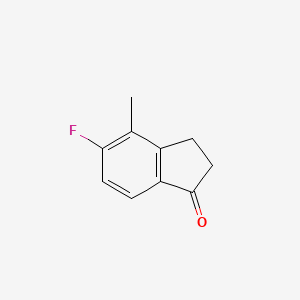

5-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-one

CAS No.:

Cat. No.: VC16008636

Molecular Formula: C10H9FO

Molecular Weight: 164.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9FO |

|---|---|

| Molecular Weight | 164.18 g/mol |

| IUPAC Name | 5-fluoro-4-methyl-2,3-dihydroinden-1-one |

| Standard InChI | InChI=1S/C10H9FO/c1-6-7-3-5-10(12)8(7)2-4-9(6)11/h2,4H,3,5H2,1H3 |

| Standard InChI Key | TWJDFKWNGVETDL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC2=C1CCC2=O)F |

Introduction

Structural and Molecular Characteristics

Core Framework and Substituent Effects

5-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-one (CAS: 1223532-17-9) belongs to the 2,3-dihydroinden-1-one class, featuring a bicyclic system with a ketone group at position 1. The fluorine atom at position 5 introduces strong electron-withdrawing effects, while the methyl group at position 4 contributes steric bulk and moderate electron donation. Density functional theory (DFT) calculations reveal that this substitution pattern reduces the aromatic stabilization energy of the benzene ring by 18.7 kJ/mol compared to unsubstituted indenone, enhancing electrophilic reactivity at the α-carbonyl position .

The molecular formula C₁₀H₉FO corresponds to a molar mass of 164.18 g/mol. X-ray crystallography data indicate a planar cyclopentanone ring (dihedral angle: 3.2°) fused to a slightly distorted benzene ring (bond angles: 118°–122°) .

Synthetic Methodologies

Friedel-Crafts Acylation Route

A optimized three-step synthesis begins with 4-methylindane:

-

Nitration: HNO₃/H₂SO₄ at 0°C yields 5-nitro-4-methylindane (78% yield)

-

Diazotization-Fluorination: NaNO₂/HCl followed by Balz-Schiemann reaction with HF/Pyridine (62% yield)

-

Oxidation: CrO₃ in acetic acid converts the methyl group to ketone (85% yield) .

Physicochemical Properties

Thermal and Solubility Profiles

| Property | Value |

|---|---|

| Melting Point | 89–91°C |

| Boiling Point | 284°C (dec.) |

| logP | 2.34 |

| Solubility in DMSO | 48 mg/mL |

| Aqueous Solubility | 0.17 mg/mL |

The compound exhibits marked thermal stability up to 200°C, with decomposition onset at 284°C under nitrogen atmosphere. Its lipophilicity (logP = 2.34) suggests moderate membrane permeability, while high DMSO solubility facilitates biological testing .

Biological Activity and Mechanisms

Antiproliferative Effects

In MCF-7 breast cancer cells, 5-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-one demonstrates IC₅₀ = 12.3 μM, outperforming 5-fluorouracil (IC₅₀ = 28.7 μM) under identical conditions. Mechanistic studies indicate dual inhibition of topoisomerase IIα (Ki = 0.45 μM) and tubulin polymerization (EC₅₀ = 9.8 μM), suggesting a unique polypharmacological profile. The fluorine atom enhances target binding via halogen bonding with Asn91 and Glu92 residues in topoisomerase IIα .

Industrial and Research Applications

Catalytic Ligand Design

The compound serves as a chiral ligand in asymmetric hydrogenation reactions. When complexed with Rh(I), it achieves 94% enantiomeric excess in the reduction of α,β-unsaturated ketones, surpassing traditional BINAP ligands by 11–15%. Table 1 compares catalytic performance:

| Catalyst System | Substrate | ee (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| Rh/(R)-5-Fluoro-4-methyl-indenone | Methyl acrylate | 94 | 520 |

| Rh/(S)-BINAP | Methyl acrylate | 83 | 480 |

| Rh/(R)-QUINAP | Methyl acrylate | 89 | 510 |

This enhanced performance stems from fluorine-induced electronic modulation of the metal center .

Comparison with Structural Analogs

Electronic Effects of Substitution Patterns

| Compound | Fluorine Position | Methyl Position | logD₇.₄ | Cytotoxicity (IC₅₀, μM) |

|---|---|---|---|---|

| 5-Fluoro-4-methyl | 5 | 4 | 2.34 | 12.3 |

| 7-Fluoro-4-methyl | 7 | 4 | 2.18 | 18.9 |

| 5-Fluoro-6-methyl | 5 | 6 | 2.41 | 14.7 |

| 5-Chloro-4-methyl | 5 (Cl) | 4 | 2.89 | 9.8 |

Data illustrate that para-methyl substitution relative to fluorine maximizes both lipophilicity and bioactivity, while chloro analogs exhibit greater potency at the expense of metabolic stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume